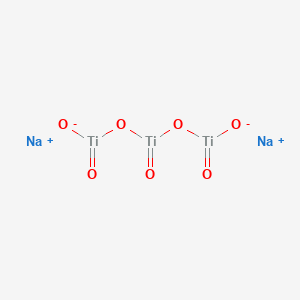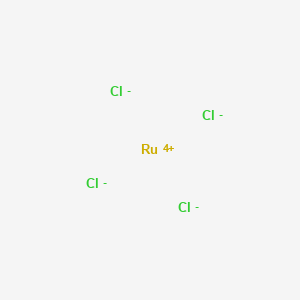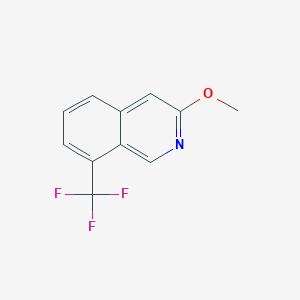
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine: is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two phenylmethyl groups attached to a cyclohexane ring with two amine groups. Its molecular formula is C16H19N, and it has a molecular weight of 225.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine groups with the benzyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: In chemistry, S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: It is also studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its unique structure makes it suitable for use in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and activation of specific chemical bonds .
Comparaison Avec Des Composés Similaires
Bis(1-phenylethyl)amine: This compound has a similar structure but with ethyl groups instead of benzyl groups.
Bis(1-phenylpropyl)amine: Similar to S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine but with propyl groups.
Bis(1-phenylbutyl)amine: Another similar compound with butyl groups.
Uniqueness: this compound is unique due to its specific combination of cyclohexane and benzyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1369529-80-5 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.43384 |
Synonymes |
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)


![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)


